A Technical Guide to 3-[(tert-butoxycarbonyl)amino]-4-hydroxybenzoic Acid: A Key Building Block in Synthetic Chemistry
A Technical Guide to 3-[(tert-butoxycarbonyl)amino]-4-hydroxybenzoic Acid: A Key Building Block in Synthetic Chemistry
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
3-[(tert-Butoxycarbonyl)amino]-4-hydroxybenzoic acid is a trifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of aminohydroxybenzoic acid, its strategic placement of a carboxylic acid, a phenolic hydroxyl group, and a stable, yet readily cleavable, Boc-protected amine makes it an exceptionally versatile building block. This guide provides an in-depth analysis of its chemical structure, core physical properties, and reactivity. Furthermore, it details a standard synthetic protocol and explores its application as a molecular scaffold, enabling the controlled, regioselective construction of complex molecules for drug discovery and materials science.
Molecular Identity and Structure
The precise identity and structural arrangement of a synthetic building block are paramount to its effective use. 3-[(tert-Butoxycarbonyl)amino]-4-hydroxybenzoic acid is a substituted benzoic acid derivative whose utility is defined by the interplay of its three distinct functional groups.
Chemical Identifiers
A clear identification of the molecule is critical for sourcing and regulatory purposes. The key identifiers are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 3-{[(tert-butoxy)carbonyl]amino}-4-hydroxybenzoic acid | N/A |
| CAS Number | 103774-99-6 | N/A |
| Molecular Formula | C₁₂H₁₅NO₅ | |
| Molecular Weight | 253.25 g/mol | |
| SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)O | N/A |
Structural Analysis
The molecule's architecture consists of a central benzene ring substituted at positions 1, 3, and 4.
-
Position 1: A carboxylic acid (-COOH) group, which is the primary site for amide bond formation and esterification.
-
Position 3: A tert-butoxycarbonyl (Boc) protected secondary amine (-NHBoc). The Boc group provides robust protection under a wide range of conditions but can be removed cleanly under acidic conditions.[1][2]
-
Position 4: A hydroxyl (-OH) group, which imparts phenolic character and offers an additional site for derivatization, such as ether formation.
This specific ortho- and meta-arrangement of functional groups allows for controlled, sequential reactions, a highly desirable trait in multi-step synthesis.
Physicochemical Properties
The physical properties of the compound dictate its handling, storage, and reaction conditions.
Summary of Properties
| Property | Value | Notes |
| Appearance | White to off-white or light-brown crystalline powder | As reported by various chemical suppliers. |
| Melting Point | ~215-220 °C (decomposes) | Sourced from commercial supplier data; decomposition is common for this class of compounds. |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water | Typical for protected amino acids with both polar and non-polar character. |
| pKa | Not experimentally reported, but estimated based on functional groups. | The carboxylic acid pKa is expected to be around 4-5, while the phenolic pKa is expected to be around 9-10. |
Solubility Profile: A Practical Perspective
The solubility is a direct consequence of its structure. The polar carboxylic acid and hydroxyl groups can engage in hydrogen bonding, while the bulky, non-polar tert-butyl group of the Boc protector enhances solubility in organic solvents. For synthetic applications, Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are effective solvents for dissolving the compound for reactions. For purification via chromatography, mixtures of ethyl acetate and hexanes, often with a small amount of acetic or formic acid, are typically employed.
Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of this building block is crucial for its effective implementation in research.
Recommended Synthetic Pathway
The most direct and logical synthesis involves the N-protection of its precursor, 3-amino-4-hydroxybenzoic acid (CAS 1571-72-8). This precursor can be synthesized from 4-hydroxy-3-nitrobenzoic acid via reduction.[3][4] The protection of the amine with Di-tert-butyl dicarbonate (Boc₂O) is a high-yielding and standard transformation in organic chemistry.[5]
Caption: Synthetic workflow for the target compound.
Step-by-Step Synthesis Protocol: N-Boc Protection
This protocol describes a self-validating system for the N-protection of 3-amino-4-hydroxybenzoic acid.
-
Dissolution: Dissolve 3-amino-4-hydroxybenzoic acid (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and water. Add triethylamine (TEA, 1.5 eq) to the solution to act as a base.
-
Reagent Addition: To the stirred solution, add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at room temperature. The reaction is mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Work-up: Once the reaction is complete, dilute the mixture with water. Acidify the aqueous layer to a pH of ~3 using a cold, dilute solution of citric acid or HCl. This protonates the carboxylate, making the product extractable.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified further by recrystallization or column chromatography if necessary.
Reactivity Profile
The molecule's utility stems from the orthogonal reactivity of its functional groups.
-
Amine Deprotection: The Boc group is stable to bases and nucleophiles but is cleanly cleaved with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM).[6] This unmasks the amine for subsequent reactions, such as amide bond formation.
-
Carboxylic Acid Activation: The carboxylic acid can be activated using standard coupling reagents (e.g., HATU, HOBt/EDC) to form amide bonds with primary or secondary amines. It can also be converted to an ester via Fischer esterification or by reaction with an alkyl halide under basic conditions.
-
Phenolic Hydroxyl Reactivity: The hydroxyl group can be alkylated to form ethers (e.g., using Williamson ether synthesis) or acylated to form esters, typically under basic conditions.
Applications in Medicinal Chemistry and Drug Development
Substituted aminobenzoic acids are considered privileged scaffolds in drug discovery due to their structural similarity to endogenous metabolites and their synthetic versatility.[7][8]
Role as a Bifunctional Scaffold
This molecule is an ideal bifunctional building block. A common strategy involves:
-
Coupling the carboxylic acid with an amine.
-
Deprotecting the Boc-amine.
-
Coupling the newly freed amine with a second carboxylic acid.
This sequence allows for the controlled assembly of complex structures, peptidomimetics, and molecular probes.[9] The defined stereochemistry and rigidity of the aromatic ring help in presenting appended functionalities in a predictable spatial orientation, which is critical for molecular recognition at biological targets.
Precursor for Heterocyclic Synthesis
The ortho-aminophenol moiety (once the Boc group is removed) is a classical precursor for the synthesis of benzoxazoles.[10][11] Benzoxazoles are a class of heterocyclic compounds found in numerous biologically active molecules and are of high interest in pharmaceutical development.
Potential Pharmacological Relevance
Derivatives of hydroxybenzoic acids are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[12] This molecule serves as an excellent starting point for creating libraries of novel compounds to be screened for various therapeutic applications. For instance, 3-amino-4-hydroxybenzoic acid itself is a precursor for thermostable bioplastics and has been investigated for its biological properties.[13]
Conclusion
3-[(tert-Butoxycarbonyl)amino]-4-hydroxybenzoic acid is a high-value synthetic intermediate whose trifunctional nature provides chemists with a powerful tool for molecular construction. Its robust, protected amine, coupled with reactive carboxylic acid and hydroxyl groups, offers a platform for regioselective and sequential derivatization. This guide has detailed its fundamental chemical and physical properties, provided a reliable synthetic protocol, and highlighted its strategic importance in the rational design of new molecules for the pharmaceutical and materials science industries.
References
-
PubChem. (n.d.). 3-(Tert-butylamino)-4-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-(((Tert-butoxy)carbonyl)amino)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Appchem. (n.d.). 4-((tert-Butoxycarbonyl)amino)-3-hydroxybenzoic acid. Retrieved from [Link]
-
Haroon, F., Farwa, U., Aamer, M., Sandhu, Z. A., & Riaz, M. A. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. Available from: [Link]
-
Kim, S., Kim, D. G., & Lee, J. Y. (2017). Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid. Journal of Polymer Research, 24(12), 214. Available from: [Link]
-
Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., Stolaříková, J., & Vinšová, J. (2021). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Pharmaceuticals, 14(7), 656. Available from: [Link]
-
El-Hady, S. M., & El-Gazzar, M. G. (2020). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ChemistrySelect, 5(39), 12177-12195. Available from: [Link]
-
Haroon, F., Farwa, U., Aamer, M., Sandhu, Z. A., & Riaz, M. A. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. Available from: [Link]
-
Springer Nature Experiments. (n.d.). Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates: Applications in Peptidomimetic Drug Discovery. Retrieved from [Link]
-
Krátký, M., et al. (2021). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Pharmaceuticals (Basel), 14(7), 656. Available from: [Link]
-
European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids (EP 0206635 B1). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
-
Cheméo. (n.d.). Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7). Retrieved from [Link]
-
J&K Scientific LLC. (2026). BOC Protection and Deprotection. Retrieved from [Link]
-
Kubota, T., et al. (2021). Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation. Microbial Cell Factories, 20(1), 211. Available from: [Link]
-
Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
AAPPTec. (n.d.). Attaching Boc Protecting Groups With BOC-ON. Retrieved from [Link]
-
Goud, B. R., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Scientia Pharmaceutica, 82(3), 543–553. Available from: [Link]
-
PubChem. (n.d.). 4-Amino-3-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. total-synthesis.com [total-synthesis.com]
- 3. 3-Amino-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. data.epo.org [data.epo.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates: Applications in Peptidomimetic Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. 4-Hydroxybenzoic acid for synthesis 99-96-7 [sigmaaldrich.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
